N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
Description
Properties
IUPAC Name |
N,N,7-trimethyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-4-5-8-9(6-7)14(15)12-10(11-8)13(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTRWBHIQTVXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198676 | |
| Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50632-92-3 | |
| Record name | 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50632-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,7-trimethyl-1,2,4-benzotriazin-3-amine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide typically involves the reaction of 1,2,4-benzotriazine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine oxide group back to the corresponding amine.
Substitution: The methyl groups and the amine oxide can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher N-oxides, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups into the benzotriazine ring .
Scientific Research Applications
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The amine oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzotriazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Tirapazamine (1,2,4-Benzotriazin-3-amine 1,4-dioxide)
- Structure : Features a 1,4-dioxide group instead of a single 1-oxide and lacks methyl substituents.
- Key Differences: Redox Activity: The dual oxide groups in Tirapazamine enhance its hypoxia-selective cytotoxicity by generating reactive radicals under low-oxygen conditions .
- Applications : Clinically studied as an anticancer agent due to its hypoxia-selective DNA damage .
7-Fluoro-1,2,4-benzotriazin-3-amine 1-oxide (CAS 74916-51-1)
- Structure : Fluorine substituent at the 7-position instead of methyl.
- Molecular Weight: Lower molecular weight (164.14 g/mol) vs. the target compound (estimated ~207 g/mol due to methyl groups) .
7-Bromo-1,2,4-benzotriazin-3-amine 1-oxide
- Structure : Bromine at the 7-position.
- Safety Profile: Classified under GHS guidelines for hazardous compounds, whereas methyl substituents may reduce toxicity risks .
3-N-Phenylamino-1,2,4-benzotriazine 1-oxide
- Structure: Phenylamino group replaces N,N-dimethylamine.
- Key Differences :
Physical and Chemical Properties
*Estimated based on structural analogs.
- pKa Trends : Electron-donating methyl groups may raise the amine pKa compared to electron-withdrawing substituents (e.g., nitro groups in 5-nitro derivatives, CAS 763131-40-4 ).
Biological Activity
N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide (CAS No. 50632-92-3) is a compound characterized by its unique benzotriazine structure, which includes a nitrogen-rich heterocyclic ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C10H12N4O
Molecular Weight: 204.2285 g/mol
CAS Number: 50632-92-3
Stereochemistry: Achiral
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The compound can bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects. The precise pathways and targets depend on the particular application and context in which the compound is utilized .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that the compound can induce apoptosis in various cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism underlying these effects may involve the activation of apoptotic pathways and the inhibition of cell proliferation .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antibacterial Activity : A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a promising activity that warrants further investigation into its clinical applications .
- Anticancer Efficacy in Animal Models : In vivo studies conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The study provided insights into dosage optimization and potential side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide, and how can intermediates be characterized?
- Methodology : Synthesis typically involves alkylation of benzotriazine precursors under anhydrous conditions. For example, trifluoroacetic anhydride-mediated coupling of amines with benzotriazinone intermediates in dichloromethane, followed by purification via column chromatography. Key intermediates should be characterized using thin-layer chromatography (TLC) with ethyl acetate as the mobile phase to monitor reaction progress . Final products require verification via IR spectroscopy (e.g., N-O stretch at ~1263 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use temperature-dependent ¹⁵N NMR to detect tautomeric equilibria. For instance, at −10°C in acetone, unsymmetrical tautomers may split into two distinct resonances (separation ~13.5 ppm), as observed in benzofurazan 1-oxide analogs . X-ray crystallography via SHELX software (e.g., SHELXL for refinement) is recommended for unambiguous structural determination, leveraging high-resolution data to resolve bond lengths and angles .
Advanced Research Questions
Q. What experimental strategies elucidate the tautomeric behavior of this compound in solution, and how do temperature and solvent affect equilibrium?
- Methodology : Variable-temperature NMR (VT-NMR) in solvents like acetone or DMSO-d₆ can track tautomerism. For example, broadening of ¹⁵N NMR signals at 55°C indicates dynamic exchange, while cooling to −10°C freezes tautomers, revealing distinct peaks. Activation energy barriers (ΔG‡) for tautomerism can be calculated using coalescence temperature data . Computational modeling (DFT) may supplement experimental results to predict dominant tautomeric forms under specific conditions.
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodology : Cross-validate data using complementary techniques. For instance, if X-ray crystallography (via SHELXL ) suggests a planar structure but NMR indicates dynamic behavior, employ synchrotron-based crystallography to capture high-resolution data at varying temperatures. Molecular dynamics simulations can reconcile discrepancies by modeling solvent effects and thermal motion .
Q. What are the optimal conditions for studying the reactivity of this compound in nucleophilic substitution or oxidation reactions?
- Methodology : Explore reactions under inert atmospheres (argon/glovebox) to prevent decomposition. For example, reactivity with azides (e.g., NaN₃ in DMF at 60°C) can yield triazole derivatives, monitored via TLC. Isolate products using flash chromatography (silica gel, chloroform/methanol gradient) and confirm regioselectivity via NOESY NMR or X-ray analysis. Reaction yields may vary (2.4–50%) depending on steric and electronic effects .
Q. How does the N-oxide moiety influence the compound’s electronic properties and biological activity?
- Methodology : Compare redox potentials (cyclic voltammetry) of the N-oxide derivative with its non-oxidized analog. Hypoxia-selective cytotoxicity assays (e.g., in vitro under 1% O₂) can reveal preferential activation in low-oxygen environments, as seen in tirapazamine analogs . Density functional theory (DFT) calculations may correlate frontier molecular orbitals (HOMO/LUMO) with observed bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
